(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid
Overview
Description
Preparation Methods
The synthesis of Telbivudine involves several steps. The process begins with the reaction of L-xylose with acetone and sulfuric acid to form an acetonide . This intermediate is then acylated with benzoyl chloride in pyridine and chloroform to yield a dibenzoate . The acetonide is hydrolyzed with acetic acid to produce a dihydroxy sugar, which is further acylated with acetic anhydride to form tetracylated L-xylose . This compound is then condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford a nucleoside . The acetate ester of this nucleoside is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield a dibenzoylated xylofuranosyl-uracil . The isomerization of this compound to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride . The 2’-hydroxyl group is then deoxygenated via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) . The uracil ring is iodinated with iodine and cerium ammonium nitrate in acetonitrile, and the 3-nitrogen atom is protected by condensation with p-toluoyl chloride . The 5-methyl group is introduced by reaction with tetramethyltin in the presence of a palladium catalyst . Finally, all protecting groups are removed by treatment with methanolic ammonia .
Chemical Reactions Analysis
Telbivudine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfuric acid, benzoyl chloride, acetic anhydride, trimethylsilyl triflate, hydrazine, acetic acid, dicyclohexylcarbodiimide, dichloroacetic acid, sodium borohydride, phenyl chlorothionoformate, tris(trimethylsilyl)silane, azobis(isobutyronitrile), iodine, cerium ammonium nitrate, p-toluoyl chloride, and tetramethyltin . The major products formed from these reactions include various intermediates that are eventually converted into the active nucleoside analog, Telbivudine .
Scientific Research Applications
Telbivudine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying nucleoside analogs and their interactions with enzymes . In biology, it is used to study the mechanisms of viral replication and the effects of antiviral agents on cellular processes . In medicine, Telbivudine is used to treat chronic hepatitis B virus infections, and its efficacy and safety are the subjects of numerous clinical trials . In industry, Telbivudine is used in the production of antiviral drugs and as a reference standard for quality control .
Mechanism of Action
Telbivudine exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . It is phosphorylated by cellular kinases to form the active triphosphate form, which competes with the natural substrate, thymidine 5’-triphosphate . This competition leads to the termination of DNA synthesis, thereby inhibiting viral replication . Telbivudine also enhances the proliferation and secretion capabilities of T-cells and increases the levels of tumor necrosis factor-alpha and interleukin-2 in macrophages .
Comparison with Similar Compounds
Telbivudine is similar to other nucleoside analogs, such as lamivudine and entecavir . it has unique properties that distinguish it from these compounds. For example, Telbivudine remains active against certain lamivudine-resistant hepatitis B virus strains, making it a valuable alternative in cases of drug resistance . Additionally, Telbivudine has a longer intracellular half-life compared to lamivudine, which may contribute to its enhanced antiviral activity .
Similar compounds include:
- Lamivudine
- Entecavir
- Adefovir
- Tenofovir
Properties
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
Record name | NSC27386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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